5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The compound also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom.
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The bromophenyl group is also planar and aromatic.Chemical Reactions Analysis
Thiazoles have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The presence of the bromophenyl group could potentially enhance these activities.Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in non-polar solvents like benzene and ether . They have a high melting point due to their ionic property .Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis and reactions of related compounds, such as 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, have been explored, revealing potential pathways for generating sulfoxide derivatives and crystal structures of intermediate products, hinting at the synthetic versatility of this chemical class for further application in chemical research (Al-Sheikh et al., 2009).
Antimicrobial Activity
- Compounds carrying similar structures have been evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study suggests that these compounds can serve as potential leads for the development of new antimicrobial agents (Ghorab et al., 2017).
Photodynamic Therapy for Cancer
- New derivatives of related compounds have been synthesized and characterized, showing promising properties for photodynamic therapy applications. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield highlight their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Antiproliferative Activity Against Human Cancer Cell Lines
- A series of novel derivatives demonstrated potent antiproliferative activity on various carcinoma cell lines, suggesting the importance of the structural moiety in inhibiting cancer cell growth. This indicates the potential of such compounds in cancer research and therapy (Chandrappa et al., 2008).
Future Directions
Properties
IUPAC Name |
5-[[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c1-16(2)22-13(20)11(14(21)23-16)7-18-15-19-12(8-24-15)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAMKZFPLITDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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